Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
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Overview
Description
Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a bromine atom at the 6th position of the benzodiazepine ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the reaction of a suitable precursor with bromine in the presence of a catalyst to introduce the bromine atom. The tert-butyl ester group is then added through esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process must adhere to safety regulations and environmental guidelines to minimize waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromates, bromides, and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom or with reduced functional groups.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound can be used to study the biological activity of benzodiazepines and their interactions with various receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The bromine atom at the 6th position may influence the binding affinity and selectivity of the compound towards these receptors.
Comparison with Similar Compounds
Diazepam
Alprazolam
Lorazepam
Clonazepam
Midazolam
This compound's unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-6-4-5-11(15)10(12)9-17/h4-6,16H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBUJMPIQAPADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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